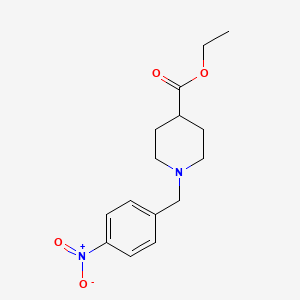

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

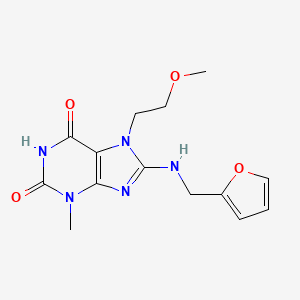

“Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. Attached to the piperidine ring is a carboxylate ester group (COOEt), a nitro group (NO2), and a benzyl group (C6H5CH2-). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group, a nitro group, and an ethyl ester group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The nitro group can participate in reduction reactions to form amines . The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group might increase its reactivity. The ester group could influence its solubility in different solvents .Applications De Recherche Scientifique

Catalysis by Basic Carbons

A study highlighted the use of alkaline carbons as catalysts for the condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde, with ethyl cyanoacetate to produce precursors for 1,4-dihydropyridine derivatives. These derivatives have significant pharmaceutical applications, especially as calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Arylation of Aldehydes

Another research demonstrated the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the enantioselective arylation of aldehydes, providing chiral diarylcarbinols with high enantiomeric excess. This process underscores the importance of Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate derivatives in creating highly selective catalysts for synthesizing chiral compounds, which are crucial in drug development (Fontes et al., 2004).

Targeted Magnetic Resonance/Optical Imaging

The synthesis of polyacetylenes containing 2,2,6,6-tetramethyl-piperidine oxyl (TEMPO) derivatives, including Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate, for targeted magnetic resonance and optical imaging of tumors demonstrates the compound's utility in developing novel imaging agents. This application is particularly relevant for the detection and treatment of cancer, offering a platform for molecular imaging-guided therapy (Huang et al., 2015).

Microbial Reduction for Stereochemical Control

Research into the microbial reduction of Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms has shown the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This study emphasizes the compound's role in producing stereochemically complex molecules for pharmaceutical use, highlighting the potential for biosynthetic approaches in medicinal chemistry (Guo et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-[(4-nitrophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-7-9-16(10-8-13)11-12-3-5-14(6-4-12)17(19)20/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBVJPPBFDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)

![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)

![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)

![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)